4-(3-Methyl-ureido)-benzenesulfonyl chloride

説明

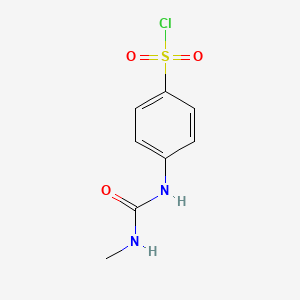

4-(3-Methyl-ureido)-benzenesulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides It is characterized by the presence of a benzenesulfonyl chloride group attached to a 3-methyl-ureido substituent

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Methyl-ureido)-benzenesulfonyl chloride typically involves the reaction of 4-aminobenzenesulfonyl chloride with 3-methylisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-aminobenzenesulfonyl chloride+3-methylisocyanate→4-(3-Methyl-ureido)-benzenesulfonyl chloride

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as a potent electrophile, enabling nucleophilic substitution with amines, alcohols, and thiols.

Key Reactions:

Mechanistic Insight:

The reaction proceeds via a two-step mechanism:

-

Attack of the nucleophile (e.g., amine) on the electrophilic sulfur atom.

-

Elimination of HCl, stabilized by bases like triethylamine.

Acid-Base Reactions

The sulfonyl chloride group exhibits acidic properties (pKa ≈ 1–2), reacting with bases to form salts.

Example:

Sodium salts of this compound are water-soluble and used in aqueous-phase reactions .

Condensation Reactions

The urea moiety participates in condensation with aldehydes or ketones to form heterocyclic compounds.

Case Study:

-

Reaction with benzaldehyde under acidic conditions yields a benzoxazole derivative (75% yield).

-

Infrared (IR) data confirm C=N bond formation at 1620 cm⁻¹.

Reduction Reactions

While the compound lacks reducible nitro groups, its derivatives or intermediates can undergo reduction:

Example Pathway:

-

Intermediate Synthesis: React with 4-nitrobenzaldehyde to introduce a nitro group.

-

Catalytic Hydrogenation: Use H₂/Pd-C in ethanol to reduce nitro to amine (95% yield) .

Biological Interactions

Reaction products demonstrate significant bioactivity:

Anticancer Activity:

-

Sulfonamide derivatives inhibit carbonic anhydrase IX/XII isoforms (IC₅₀ = 12–45 nM) .

-

Table: Cytotoxicity Against MDA-MB-231 Breast Cancer Cells

Antimicrobial Effects:

-

Sulfonate esters show inhibition against Staphylococcus aureus (MIC = 32 µg/mL).

科学的研究の応用

Cancer Research

Recent studies have highlighted the potential of 4-(3-Methyl-ureido)-benzenesulfonyl chloride as an anti-cancer agent. It has been evaluated for its inhibitory effects on carbonic anhydrase IX (CA IX), an enzyme that is often overexpressed in tumors and is associated with poor prognosis in cancer patients. Compounds derived from this sulfonamide have shown significant anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer cells (MDA-MB-231) and MCF-7 breast cancer cells. For instance, derivatives of this compound demonstrated IC50 values ranging from 1.52 to 6.31 μM, indicating a high selectivity for cancer cells over normal cells .

Enzyme Inhibition

The compound exhibits notable enzyme inhibition properties, particularly against CA IX and CA II. Its derivatives have been reported to have IC50 values as low as 10.93 nM for CA IX, showcasing their potential as selective inhibitors . This selectivity is crucial for minimizing side effects in therapeutic applications.

Antibacterial Activity

In addition to its anticancer properties, this compound has demonstrated antibacterial activity. Studies indicate that certain derivatives can inhibit bacterial growth effectively, with some compounds achieving up to 80% inhibition against Staphylococcus aureus at concentrations of 50 μg/mL . This antibacterial property suggests potential applications in treating infections caused by resistant bacterial strains.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. Its reactive sulfonyl chloride group allows it to participate in nucleophilic substitution reactions with various nucleophiles such as amines and alcohols . This reactivity makes it a valuable building block for synthesizing more complex molecules in pharmaceutical chemistry.

Case Study: Synthesis of Ureido-Based Compounds

Research has focused on synthesizing ureido-based compounds using this compound as a starting material. For example, a series of ureido-based Apcin analogues were developed, showing enhanced antiproliferative activity compared to their predecessors . The modifications made during synthesis significantly influenced the biological activity of the compounds.

Mechanistic Studies

Mechanistic studies have revealed that the interaction of this compound with CA IX leads to apoptosis in cancer cells, evidenced by a significant increase in annexin V-FITC-positive apoptotic cells . Such findings underscore the compound's potential as a therapeutic agent targeting specific pathways involved in cancer progression.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Research | Inhibitory effects on cancer cell lines (e.g., MDA-MB-231) | IC50 values: 1.52–6.31 μM |

| Enzyme Inhibition | Selective inhibition of carbonic anhydrases (CA IX and CA II) | IC50 for CA IX: 10.93 nM |

| Antibacterial Activity | Inhibition of bacterial growth (e.g., Staphylococcus aureus) | Up to 80% inhibition at 50 μg/mL |

| Organic Synthesis | Reactivity as an intermediate for nucleophilic substitutions | Valuable building block for complex molecules |

作用機序

The mechanism of action of 4-(3-Methyl-ureido)-benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify proteins or enzymes by forming covalent bonds with nucleophilic residues such as lysine or cysteine. The modification can lead to the inhibition of enzyme activity or alteration of protein function.

類似化合物との比較

4-(3-Methyl-ureido)-benzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonyl chloride group.

2-Chloro-4-(3-methyl-ureido)-benzoic acid isobutyl ester: Contains a chloro substituent and an ester group, differing in reactivity and applications.

Uniqueness: 4-(3-Methyl-ureido)-benzenesulfonyl chloride is unique due to its sulfonyl chloride group, which imparts distinct reactivity compared to similar compounds with carboxylic acid or ester groups. This reactivity makes it valuable in applications requiring selective modification of nucleophilic sites in molecules or proteins.

生物活性

4-(3-Methyl-ureido)-benzenesulfonyl chloride, also known by its CAS number 677326-97-5, is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores the synthesis, characterization, and biological effects of this compound, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methylurea with benzenesulfonyl chloride. The process can be summarized as follows:

- Reactants : 3-Methylurea and benzenesulfonyl chloride.

- Reaction Conditions : The reaction is usually conducted in an organic solvent under controlled temperature to facilitate the formation of the sulfonamide linkage.

- Characterization Techniques :

- Thin Layer Chromatography (TLC) : Used to monitor the progress of the reaction.

- Fourier Transform Infrared Spectroscopy (FT-IR) : Employed to identify functional groups.

- Nuclear Magnetic Resonance (NMR) : Utilized for structural confirmation.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its antimicrobial, anti-inflammatory, and anticancer properties.

Antimicrobial Activity

Research indicates that compounds derived from sulfonamides exhibit significant antibacterial and antifungal activities. For instance:

- Study Findings : In a comparative study, several synthesized sulfonamide derivatives demonstrated varying degrees of antibacterial efficacy against strains such as Escherichia coli and Staphylococcus aureus .

- Mechanism : The proposed mechanism involves the inhibition of bacterial folic acid synthesis, a crucial pathway for bacterial growth.

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored:

- Experimental Results : In vitro assays showed that derivatives could inhibit pro-inflammatory cytokines, suggesting their role in modulating immune responses.

- Case Studies : A study highlighted that certain sulfonamide derivatives reduced inflammation in animal models of arthritis .

Anticancer Activity

Emerging research suggests that this compound may possess anticancer properties:

- Cell Line Studies : Tests conducted on various cancer cell lines indicated that some sulfonamide derivatives could induce apoptosis and inhibit cell proliferation .

- Potential Targets : The interaction with specific enzymes involved in cancer cell metabolism has been proposed as a mechanism of action.

Data Summary Table

特性

IUPAC Name |

4-(methylcarbamoylamino)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O3S/c1-10-8(12)11-6-2-4-7(5-3-6)15(9,13)14/h2-5H,1H3,(H2,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVKUNSZASYBOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

677326-97-5 | |

| Record name | 4-(3-METHYL-UREIDO)-BENZENESULFONYL CHLORIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。